molecular formula C14H10O3 B15338030 9-Methoxy-3H-benzo[f]chromen-3-one

9-Methoxy-3H-benzo[f]chromen-3-one

Cat. No.: B15338030
M. Wt: 226.23 g/mol
InChI Key: LIODRRPKRDVFRD-UHFFFAOYSA-N
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Description

9-Methoxy-3H-benzo[f]chromen-3-one (CAS 1194586-26-9) is a high-purity benzocoumarin derivative supplied for research and development purposes. This compound, with the molecular formula C 14 H 10 O 3 and a molecular weight of 226.23, serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry . As a member of the benzocoumarin family, this compound features a benzene ring fused to the coumarin core, which enhances its π-conjugation and expands its potential pharmacological properties . Benzo[f]chromenones are of significant interest in organic and medicinal chemistry for constructing complex heterocyclic systems. Research demonstrates the utility of related benzo[f]chromene derivatives as key intermediates in multi-component reactions to synthesize novel fused heterocycles, such as pyrazolo[3,4-b]pyridine architectures, which are recognized as important skeletons in drug discovery . The broader class of benzocoumarins, to which this compound belongs, is under investigation for a wide spectrum of biological activities. These activities, often linked to specific substitution patterns and ring fusion positions, include potential anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . This compound is specifically designed for use in laboratory research and chemical production processes. It is intended for use by qualified professionals only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

9-methoxybenzo[f]chromen-3-one

InChI

InChI=1S/C14H10O3/c1-16-10-4-2-9-3-6-13-11(12(9)8-10)5-7-14(15)17-13/h2-8H,1H3

InChI Key

LIODRRPKRDVFRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C=CC(=O)O3

Origin of Product

United States

Preparation Methods

Aldol Condensation with β-Keto Esters

A foundational route involves the condensation of 2-hydroxy-1-naphthaldehyde derivatives with β-keto esters under basic conditions. For instance, reacting 2-hydroxy-9-methoxy-1-naphthaldehyde with ethyl acetoacetate in the presence of piperidine facilitates cyclization to form the coumarin core. The reaction proceeds via Knoevenagel condensation, forming an intermediate α,β-unsaturated ketone, which undergoes intramolecular lactonization to yield the target compound.

Reaction Conditions:

  • Solvent: Ethanol or toluene
  • Base: Piperidine (10 mol%)
  • Temperature: Reflux (80–110°C)
  • Time: 12–24 hours

Yield: 60–75% after recrystallization from ethanol.

Pechmann Condensation Adaptations

Modified Pechmann reactions employing substituted phenols and β-keto esters offer an alternative pathway. Using 9-methoxy-β-naphthol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C generates the coumarin skeleton via Friedel-Crafts acylation and subsequent cyclodehydration. This method, however, requires stringent temperature control to minimize sulfonation side reactions.

Optimization Data:

Parameter Optimal Value Yield Impact
Acid Concentration 95% H2SO4 Maximizes electrophilic acylation
Reaction Time 4–6 hours Prevents over-sulfonation
Workup Ice quenching Improves purity to >90%

One-Pot Cascade Synthesis

Oxidative Coupling and Wittig Olefination

A state-of-the-art approach involves a tandem oxidation-Wittig-cyclization sequence. Starting with 9-methoxy-β-naphthol, oxidation using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) generates the corresponding ortho-naphthoquinone intermediate within 15–30 minutes. Subsequent treatment with triphenylcarbethoxymethylenephosphorane ylide induces Wittig olefination, forming a conjugated dienone. Spontaneous 6-exo cyclization under basic conditions (NaHCO3) yields the coumarin framework.

Key Advantages:

  • Atom Economy: Eliminates intermediate isolation steps.
  • Yield: 68–72% for the coumarin product, with <12% byproduct formation.

Mechanistic Insights:

  • Oxidation: IBX converts naphthol to ortho-quinone, confirmed by ¹H NMR (δ 6.84 ppm, olefinic proton).
  • Wittig Reaction: Ylide addition forms a transient dienone (λmax = 320 nm).
  • Cyclization: Base-mediated intramolecular esterification completes the coumarin ring.

Post-Synthetic Methoxylation

O-Methylation of Hydroxylated Precursors

For coumarins lacking the methoxy group, post-synthetic modification via O-methylation is viable. 9-Hydroxy-3H-benzo[f]chromen-3-one is treated with methyl iodide (CH3I) in anhydrous acetone, using potassium carbonate (K2CO3) as a base. The reaction proceeds via an SN2 mechanism, achieving complete methylation within 6 hours at 60°C.

Purification:

  • Chromatography: Silica gel (ethyl acetate/hexane, 1:4) removes excess methyl iodide.
  • Yield: 85–90% with >99% purity by HPLC.

Comparative Data:

Methylating Agent Base Solvent Yield (%)
CH3I K2CO3 Acetone 89
(CH3)2SO4 NaOH H2O/THF 78
CH3OTf Et3N DCM 82

Transition Metal-Catalyzed Approaches

Palladium-Mediated Sonogashira Coupling

Comparative Analysis and Optimization Strategies

Yield and Scalability Trade-offs

Method Average Yield (%) Scalability Cost Efficiency
Classical Condensation 70 High Moderate
One-Pot Cascade 70 Moderate High
Post-Synthetic Methylation 85 High Low
Sonogashira Coupling 65 Low Very High

Environmental and Practical Considerations

  • Solvent Choice: Ethanol and water-based systems (classical methods) are preferable to DMSO or THF (one-pot methods) for reduced environmental impact.
  • Catalyst Recovery: Pd-based catalysts in coupling reactions necessitate costly recycling protocols, limiting industrial adoption.
  • Byproduct Management: Wittig reactions generate stoichiometric Ph3PO, requiring separation via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

9-Methoxy-3H-benzo[f]chromen-3-one, a coumarin derivative, is known for diverse biological activities, and is used in chemistry, biology, medicine, and industry. Research indicates its potential as an antimicrobial and anticancer agent, with anti-inflammatory and antioxidant properties also under investigation.

Scientific Research Applications

9-Methoxy-3H-benzo[f]chromen-3-one is used in scientific research as a building block for synthesizing complex organic molecules. Studies have demonstrated its potential as an antimicrobial and anticancer agent. It is also being explored for its anti-inflammatory and antioxidant properties. Due to its fluorescent properties, it is used in the development of organic fluorescent materials for biochemical and biological imaging.

Antimicrobial Activity

9-Methoxy-3H-benzo[f]chromen-3-one disrupts microbial cell membranes and inhibits essential enzymes. A study demonstrated that derivatives of benzo[f]chromene exhibited potent antimicrobial activities against various pathogens, highlighting the potential of this compound as an effective antimicrobial agent.

Anticancer Activity

The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. In vitro studies on human cancer cell lines revealed that compounds similar to this compound showed significant cytotoxic effects, suggesting its utility in cancer therapy. A 3H-benzo[f]chromen-3-one derivative showed efficacy against MCF-7 cells, with an IC50 value of 0.83 µM .

Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.83
HCT-1161.50
HepG-22.10

Anti-inflammatory Activity

9-Methoxy-3H-benzo[f]chromen-3-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators, a mechanism critical for developing therapeutic agents targeting inflammatory diseases.

Chemical Properties and Reactions

9-Methoxy-3H-benzo[f]chromen-3-one undergoes oxidation, reduction, and electrophilic substitution reactions. It can be oxidized to form corresponding quinones, reduced to dihydro derivatives, and substituted with various functional groups onto the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride. Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution under acidic or basic conditions. Major products include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reagents and conditions used.

Production

Mechanism of Action

The mechanism of action of 9-Methoxy-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9-Methoxy-3H-benzo[f]chromen-3-one with structurally related compounds, focusing on substituent effects, physical properties, spectral data, and biological activities.

2.1. Structural and Substituent Differences
Compound Name Substituents Key Structural Features
9-Methoxy-3H-benzo[f]chromen-3-one (9h) 9-OCH₃, pyrazolo[3,4-b]pyridine at position 2 Electron-donating methoxy group at position 9
8-Bromo-2-(4-trifluoromethylbenzoyl)-3H-benzo[f]chromen-3-one (13g) 8-Br, 2-(4-CF₃-benzoyl) Electron-withdrawing bromine and benzoyl groups
2-Acetyl-3H-benzo[f]chromen-3-one 2-acetyl Acetyl group enhances fluorescence properties
Benzo[f]coumarin chalcone derivatives 2-acetyl with esterified NSAID moieties (e.g., ibuprofen) Hybrid structures for antimicrobial activity
2.2. Physical Properties
Compound Melting Point (°C) Solubility Trends
9h 248–250 Moderate solubility in polar solvents
13g >300 Low solubility due to bromine and CF₃
2-Acetyl-3H-benzo[f]chromen-3-one Not reported High solubility in DMSO and chloroform
  • Key Insight : The methoxy group in 9h lowers the melting point compared to halogenated derivatives like 13g , likely due to reduced crystal lattice energy .
2.3. Spectral Data
  • 9h :
    • ¹H NMR : Distinct singlet for methoxy protons at δ ~3.8–4.0 ppm.
    • ¹³C NMR : Methoxy carbon signal at δ ~55–60 ppm .
  • 13g :
    • ¹H NMR : Aromatic protons at δ 8.19–9.29 ppm; bromine absence in 9h simplifies splitting patterns .
  • 2-Acetyl-3H-benzo[f]chromen-3-one :
    • HRMS : Molecular ion peak at m/z 264.0785 (C₁₆H₁₀O₃) .

Biological Activity

9-Methoxy-3H-benzo[f]chromen-3-one, a derivative of coumarin, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

9-Methoxy-3H-benzo[f]chromen-3-one belongs to the class of compounds known as benzochromenes. Its structure features a methoxy group at the 9-position, which is crucial for its biological activity.

Synthesis

The synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate in the presence of a base like piperidine. This reaction produces 3-acetyl-5,6-benzocoumarin, which is subsequently methoxylated to yield the final product.

Antimicrobial Activity

Research indicates that 9-Methoxy-3H-benzo[f]chromen-3-one exhibits significant antimicrobial properties. It disrupts microbial cell membranes and inhibits essential enzymes, making it a potential candidate for treating infections caused by resistant strains .

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

The compound has shown promising results in various cancer cell lines. It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. For instance, it has demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 0.83 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.83
HCT-1161.50
HepG-22.10

Anti-inflammatory Activity

9-Methoxy-3H-benzo[f]chromen-3-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This mechanism is critical for developing therapeutic agents targeting inflammatory diseases.

The biological activity of 9-Methoxy-3H-benzo[f]chromen-3-one can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of microbial membranes and inhibition of enzyme activity.
  • Cytotoxicity : Induction of apoptosis through caspase activation and interference with cell cycle progression.
  • Anti-inflammatory Effects : Suppression of cytokine production and inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of benzo[f]chromene exhibited potent antimicrobial activities against various pathogens, highlighting the potential of 9-Methoxy-3H-benzo[f]chromen-3-one as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that compounds similar to 9-Methoxy-3H-benzo[f]chromen-3-one showed significant cytotoxic effects, suggesting its utility in cancer therapy .

Q & A

Q. What are the common synthetic routes for 9-Methoxy-3H-benzo[f]chromen-3-one, and how do reaction conditions influence yield?

The Pechmann condensation is a classical method for synthesizing coumarin derivatives. For 9-Methoxy-3H-benzo[f]chromen-3-one, substituted naphthols (e.g., 2-hydroxy-7-methoxynaphthalene) react with β-keto esters (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) under reflux, achieving yields of ~60–75% . Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times (e.g., 30 minutes vs. 6–8 hours for conventional heating) and improving yields by 15–20% . Key variables include acid catalyst strength, temperature control, and steric effects from substituents.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying substitution patterns. Methoxy groups typically appear as singlets near δ 3.8–4.0 ppm, while chromenone carbonyls resonate at δ 160–165 ppm .
  • X-ray crystallography : Resolves ambiguities in regiochemistry. For example, a related compound, (1R,8S,9R)-1,9-dihydroxy-8-(2-hydroxypropan-2-yl)-4-methoxy-5-methyl-1,7,8,9-tetrahydro-3H-furo[3,4-f]chromen-3-one, was unambiguously characterized via single-crystal X-ray diffraction, confirming fused ring geometry and stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

9-Methoxy-3H-benzo[f]chromen-3-one derivatives exhibit anti-inflammatory and antimicrobial properties. For example, chalcone derivatives synthesized via Claisen-Schmidt condensation showed IC50_{50} values of 12–25 µM against COX-2, comparable to ibuprofen . Thiazole-functionalized analogs demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can derivatization of the chromenone core enhance bioactivity?

Functionalization at the C-2 or C-4 positions (e.g., introducing thiazole, oxadiazole, or NSAID moieties) modulates interactions with biological targets. For example:

  • Thiazole hybrids : 2-(2-Methylthiazol-4-yl)-3H-benzo[f]chromen-3-one showed a 4-fold increase in antibacterial activity compared to the parent compound .
  • NSAID conjugates : Esterification with ibuprofen or aspirin improved cytotoxicity (IC50_{50} < 10 µM in HeLa cells) via enhanced cellular uptake .
    Rational design should balance lipophilicity (logP 2.5–3.5) and hydrogen-bonding capacity .

Q. What analytical challenges arise in detecting 9-Methoxy-3H-benzo[f]chromen-3-one in environmental samples?

GC/MS analysis is complicated by ozone interference during atmospheric sampling, which degrades methoxylated chromenones. A validated protocol includes:

  • Ozone scavengers : Use of KI-coated filters during air sampling.
  • Derivatization : Trimethylsilylation to improve volatility and MS sensitivity .
    Recovery rates for spiked samples range from 85–92%, with LODs of 0.1–0.5 ng/m3^3.

Q. How do contradictory data on reaction outcomes inform synthetic optimization?

In Pechmann condensations, competing pathways may yield regioisomers. For example, using 9-hydroxy-1-(trifluoromethyl)-3H-benzo[f]chromen-3-one as a precursor failed to produce chromenes under standard conditions, necessitating alternative catalysts (e.g., pyridinium trifluoromethanesulfonate) . Computational modeling (DFT) can predict regioselectivity by comparing transition-state energies of possible intermediates.

Q. What strategies improve fluorescence properties for imaging applications?

Incorporating electron-donating groups (e.g., -OCH3_3) at C-9 and electron-withdrawing groups (e.g., -CF3_3) at C-1 shifts emission maxima to 450–470 nm (quantum yield Φ = 0.3–0.4). Hybridization with 1,3,4-oxadiazole rings further enhances Stokes shifts (>100 nm), enabling multicolor imaging in live cells .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodCatalystTimeYield (%)Reference
Pechmann CondensationPolyphosphoric Acid8 h65
Microwave-AssistedPTSA0.5 h80
One-Pot AromatizationAcetic Acid2 h72

Q. Table 2. Bioactivity Profiles of Derivatives

DerivativeTargetActivity (IC50_{50}/MIC)Reference
Thiazole HybridS. aureus8 µg/mL
Ibuprofen ConjugateHeLa Cells9.5 µM
Oxadiazole-FluorophoreLive Cell ImagingΦ = 0.38

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